molecular formula C14H12O3 B6330616 2-hydroxy-3-(2-methoxyphenyl)benzaldehyde CAS No. 132939-08-3

2-hydroxy-3-(2-methoxyphenyl)benzaldehyde

Cat. No.: B6330616
CAS No.: 132939-08-3
M. Wt: 228.24 g/mol
InChI Key: XTQQJTMOLNDCGM-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(2-methoxyphenyl)benzaldehyde is an organic compound with the molecular formula C14H12O3 It is a derivative of benzaldehyde, featuring both hydroxyl and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-3-(2-methoxyphenyl)benzaldehyde can be achieved through several methods. One common approach involves the condensation of 2-methoxybenzaldehyde with salicylaldehyde under basic conditions. The reaction typically proceeds as follows:

    Step 1: Dissolve 2-methoxybenzaldehyde and salicylaldehyde in an appropriate solvent, such as ethanol.

    Step 2: Add a base, such as sodium hydroxide, to the reaction mixture.

    Step 3: Stir the mixture at room temperature for several hours.

    Step 4: Acidify the reaction mixture with hydrochloric acid to precipitate the product.

    Step 5: Isolate the product by filtration and purify it through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3-(2-methoxyphenyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl and methoxy groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: 2-Hydroxy-3-(2-methoxyphenyl)benzoic acid.

    Reduction: 2-Hydroxy-3-(2-methoxyphenyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Hydroxy-3-(2-methoxyphenyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-hydroxy-3-(2-methoxyphenyl)benzaldehyde involves its interaction with various molecular targets. For example, in biological systems, it may act as an inhibitor of specific enzymes by binding to their active sites. The hydroxyl and methoxy groups can form hydrogen bonds with amino acid residues, stabilizing the enzyme-inhibitor complex and preventing substrate binding.

Comparison with Similar Compounds

  • 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin)
  • 2-Hydroxy-4-methoxybenzaldehyde
  • 3-Hydroxy-4-methoxybenzaldehyde

Comparison: 2-Hydroxy-3-(2-methoxyphenyl)benzaldehyde is unique due to the presence of both hydroxyl and methoxy groups on the benzaldehyde ring, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles, making it a valuable compound for specific applications.

Properties

IUPAC Name

2-hydroxy-3-(2-methoxyphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-17-13-8-3-2-6-11(13)12-7-4-5-10(9-15)14(12)16/h2-9,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQQJTMOLNDCGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=CC(=C2O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70616091
Record name 2-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70616091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132939-08-3
Record name 2-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70616091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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